

# An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylbenzonitrile

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## Compound of Interest

**Compound Name:** 2-Bromo-4-fluoro-5-methylbenzonitrile

**Cat. No.:** B1360010

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For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of the molecular structure and properties of novel chemical entities is paramount. This guide provides a detailed overview of **2-Bromo-4-fluoro-5-methylbenzonitrile**, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific isomer, this document combines information from commercial suppliers with predicted spectroscopic data and a plausible synthetic methodology based on established chemical principles.

## Molecular Structure and Identification

**2-Bromo-4-fluoro-5-methylbenzonitrile** is a trifunctionalized benzene derivative. The precise arrangement of the bromo, fluoro, methyl, and cyano groups on the aromatic ring is critical for its chemical reactivity and biological activity. It is essential to distinguish this compound from its various isomers.

**Key Identifiers:**

Identifier	Value	Source
IUPAC Name	2-Bromo-4-fluoro-5-methylbenzonitrile	-
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN	-
Molecular Weight	214.04 g/mol	
Purity	>96%	<a href="#">[1]</a>

#### Isomeric Forms:

It is crucial to differentiate **2-Bromo-4-fluoro-5-methylbenzonitrile** from its isomers, for which more data is publicly available. These include:

- 5-Bromo-2-fluoro-4-methylbenzonitrile: CAS Number 1269493-45-9[\[2\]](#)[\[3\]](#)
- 2-Bromo-5-fluoro-4-methylbenzonitrile: CAS Number 916792-11-5
- 4-Bromo-2-fluoro-5-methylbenzonitrile: CAS Number 916792-13-7[\[4\]](#)

The distinct substitution pattern of each isomer significantly influences its electronic properties, steric hindrance, and, consequently, its reactivity in chemical synthesis and its interaction with biological targets.

Caption: Key identifiers for **2-Bromo-4-fluoro-5-methylbenzonitrile**.

## Predicted Spectroscopic Data

While experimental spectra for **2-Bromo-4-fluoro-5-methylbenzonitrile** are not readily available in the public domain, spectroscopic data can be predicted based on the analysis of its chemical structure and comparison with related, well-documented compounds such as 2-Bromo-4-fluorobenzonitrile and 2-Bromo-4-methylbenzonitrile.[\[5\]](#)[\[6\]](#)

Predicted <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~ 7.6	d	~ 8.0	1H	H-6
~ 7.1	d	~ 6.0	1H	H-3
~ 2.4	s	-	3H	-CH <sub>3</sub>

Note: The chemical shifts are estimates. The doublet multiplicity for H-6 is expected due to coupling with the adjacent fluorine atom, and for H-3 from coupling to the fluorine atom.

Predicted <sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160 (d, J ≈ 250 Hz)	C-4
~ 138	C-6
~ 135 (d, J ≈ 10 Hz)	C-5
~ 125 (d, J ≈ 25 Hz)	C-1
~ 118 (d, J ≈ 25 Hz)	C-3
~ 117	C≡N
~ 115 (d, J ≈ 15 Hz)	C-2
~ 20	-CH <sub>3</sub>

Note: The chemical shifts are approximate. Carbons in proximity to the fluorine atom are expected to exhibit coupling, resulting in doublets with characteristic C-F coupling constants.

Predicted IR Spectroscopy:

Wavenumber (cm <sup>-1</sup> )	Functional Group
~ 2230	C≡N (Nitrile)
~ 1600, 1480	C=C (Aromatic)
~ 1250	C-F (Aryl-F)
~ 1050	C-Br (Aryl-Br)

Predicted Mass Spectrometry (EI):

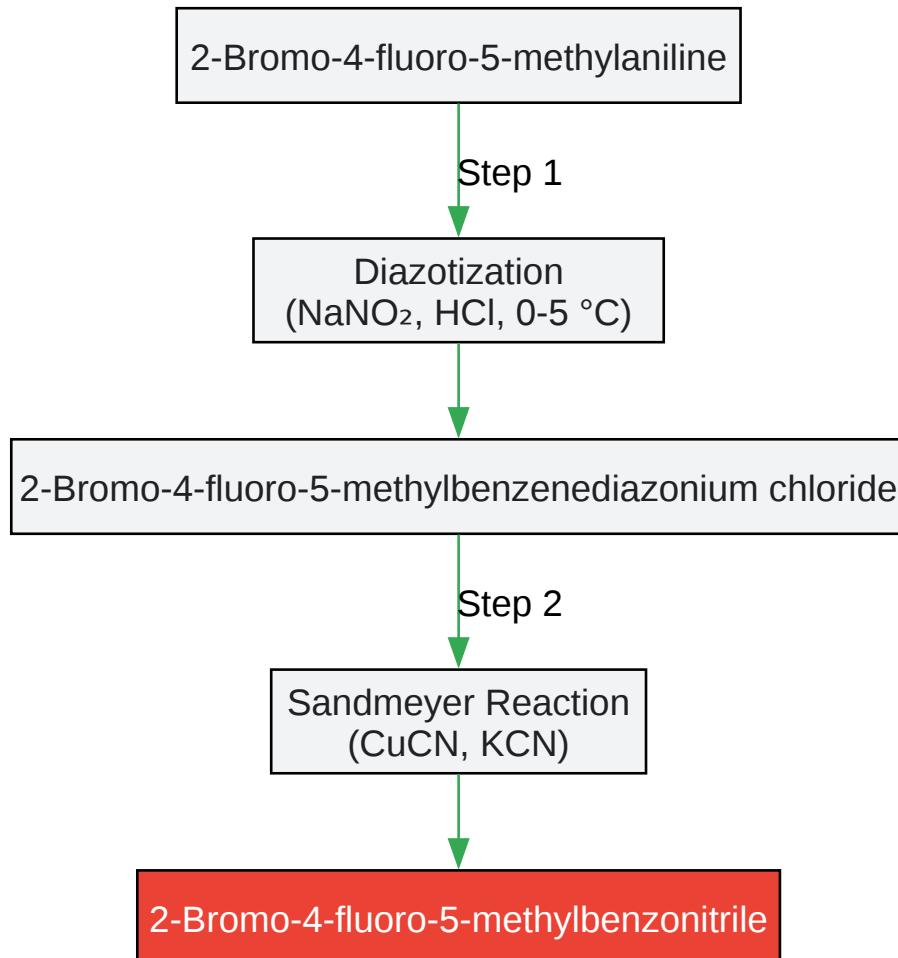
m/z	Assignment
213/215	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
134	[M - Br] <sup>+</sup>
107	[M - Br - HCN] <sup>+</sup>

## Synthesis and Experimental Protocols

A plausible synthetic route to **2-Bromo-4-fluoro-5-methylbenzonitrile** can be designed based on established methodologies for the synthesis of substituted benzonitriles. A common approach involves the Sandmeyer reaction of a corresponding aniline derivative.

## Proposed Synthetic Pathway

## Proposed Synthesis of 2-Bromo-4-fluoro-5-methylbenzonitrile

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Caption: A proposed two-step synthesis of the target compound.

## Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a generalized procedure and may require optimization.

### Materials:

- 2-Bromo-4-fluoro-5-methylaniline
- Sodium nitrite (NaNO<sub>2</sub>)

- Concentrated hydrochloric acid (HCl)
- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice

**Procedure:**

- **Diazotization of 2-Bromo-4-fluoro-5-methylaniline:**
  - In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Bromo-4-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.
  - Cool the mixture to 0-5 °C in an ice-salt bath.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
  - Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- **Sandmeyer Reaction:**
  - In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.
  - Warm this solution to approximately 60-70 °C.

- Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous nitrogen evolution will be observed.
- After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours.
- Cool the reaction mixture to room temperature.

- Work-up and Purification:
  - Extract the product with diethyl ether (3 x volume).
  - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  - The crude **2-Bromo-4-fluoro-5-methylbenzonitrile** can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

## Applications in Drug Discovery and Development

Substituted benzonitriles are valuable building blocks in medicinal chemistry. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a nitrile group—on the **2-Bromo-4-fluoro-5-methylbenzonitrile** scaffold offers multiple avenues for synthetic elaboration.

- The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.<sup>[5]</sup>
- The fluorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions or can be retained to modulate the physicochemical properties of a drug candidate, such as its metabolic stability and binding affinity.<sup>[5]</sup>
- The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to various heterocyclic systems, such as tetrazoles or oxadiazoles.<sup>[5]</sup>

These reactive handles make **2-Bromo-4-fluoro-5-methylbenzonitrile** an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

## Conclusion

This technical guide provides a foundational understanding of **2-Bromo-4-fluoro-5-methylbenzonitrile**. While publicly available experimental data is currently scarce, the information presented herein, including its key identifiers, predicted spectroscopic properties, a plausible synthetic route, and potential applications, serves as a valuable resource for researchers. Further experimental investigation is warranted to fully characterize this compound and explore its potential in drug discovery and materials science.

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